molecular formula C17H14ClN3OS2 B2519041 N-benzyl-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864919-46-0

N-benzyl-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No. B2519041
CAS RN: 864919-46-0
M. Wt: 375.89
InChI Key: NODSGKXIFOVIKN-UHFFFAOYSA-N
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Description

N-benzyl-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research related to various fields such as pharmacology, medicinal chemistry, and drug discovery. This compound is a member of the thiadiazole family, which is known for its diverse biological activities.

Scientific Research Applications

Synthesis and Structural Insights

  • Synthesis of Thiadiazole Derivatives : Research into thiadiazole derivatives, including those similar to N-benzyl-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, has led to the development of novel compounds with potential for various applications. For instance, the synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives using carbodiimide condensation demonstrates the feasibility of creating structurally diverse molecules for further study (Yu et al., 2014).

  • Crystal Structure Analysis : The structural elucidation of thiadiazole compounds, achieved through techniques like single-crystal X-ray diffraction, offers deep insights into the molecular geometry and intermolecular interactions of such compounds. This foundational knowledge is critical for understanding the behavior and potential applications of thiadiazole derivatives in various scientific domains (Yu et al., 2014).

Pharmacological Potential

  • Antitumor Activity : Thiadiazole derivatives have been evaluated for their antitumor activity, demonstrating promising results against certain cancer cell lines. This suggests a potential role for these compounds in the development of new anticancer therapies (Yurttaş et al., 2015).

  • Analgesic Properties : Studies on acetamide derivatives related to thiadiazoles have explored their analgesic properties, indicating significant potential in pain management. Such research underscores the versatility of thiadiazole derivatives in pharmacological applications (Kaplancıklı et al., 2012).

Material Science and Chemistry Applications

  • Photochemical and Thermochemical Modeling : The exploration of benzothiazolinone acetamide analogs in photochemical and thermochemical contexts highlights the potential of thiadiazole derivatives in materials science, particularly in applications like dye-sensitized solar cells (DSSCs) and as photosensitizers for photovoltaic efficiency enhancement (Mary et al., 2020).

  • Corrosion Inhibition : Certain acetamide derivatives, including those with thiadiazole structures, have been assessed for their corrosion inhibition properties, showing promising results in protecting metals from corrosion. This demonstrates the potential utility of thiadiazole derivatives in industrial applications where corrosion resistance is crucial (Yıldırım & Cetin, 2008).

properties

IUPAC Name

N-benzyl-2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3OS2/c18-14-9-5-4-8-13(14)16-20-17(24-21-16)23-11-15(22)19-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NODSGKXIFOVIKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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